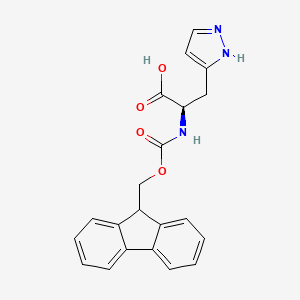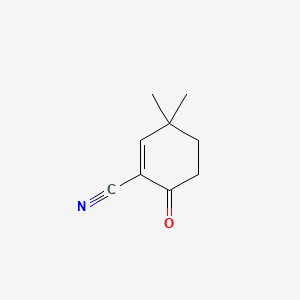
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C9H11NO. It is a derivative of cyclohexene, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) on the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of cyclohex-2-enone followed by cyanation. The procedure typically involves the following steps :
Bromination: Cyclohex-2-enone is treated with bromine in the presence of a solvent like dichloromethane at low temperatures to form 2-bromo-2-cyclohexen-1-one.
Cyanation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.
Cyclohexene-1-carbonitrile: Similar structure but lacks the dimethyl groups.
3,3-Dimethyl-6-oxocyclohexene-1-carboxylic acid methyl ester: Similar structure but has a carboxylic acid ester group instead of a nitrile group.
Uniqueness
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexene ring, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-6-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H11NO/c1-9(2)4-3-8(11)7(5-9)6-10/h5H,3-4H2,1-2H3 |
InChI Key |
QOFSGNOBRGDNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
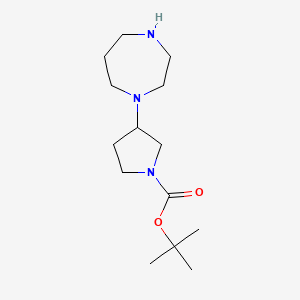
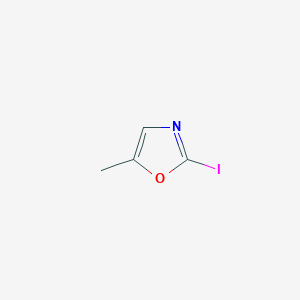
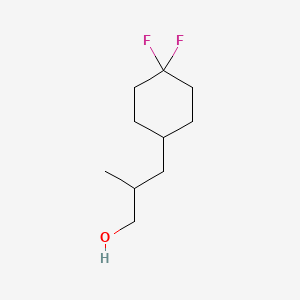
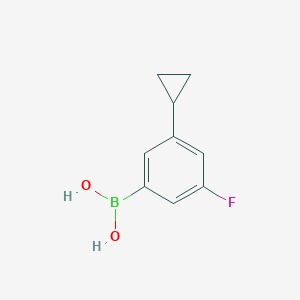
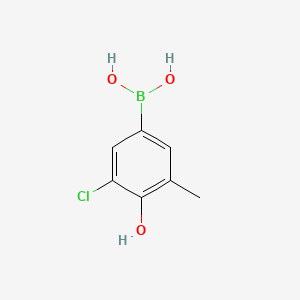

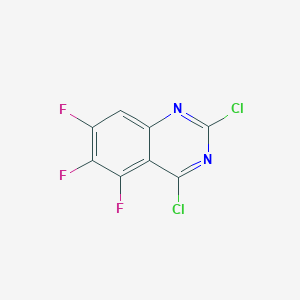
![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13464337.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
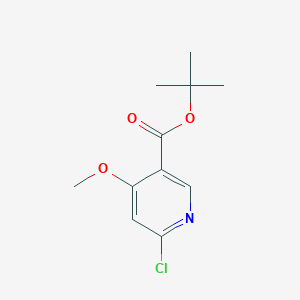
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
